molecular formula C19H22N2O2 B590771 6-Allyldihydronorisolysergic Acid Methyl Ester CAS No. 86891-16-9

6-Allyldihydronorisolysergic Acid Methyl Ester

Cat. No. B590771
CAS RN: 86891-16-9
M. Wt: 310.397
InChI Key: IACRGBGBDYCBKO-YSVLISHTSA-N
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Description

6-Allyldihydronorisolysergic Acid Methyl Ester, also known as 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid Methyl Ester, is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 . It is used in neurology research and is associated with various areas such as dopamine receptors, addiction, neurotransmission, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Allyldihydronorisolysergic Acid Methyl Ester are not detailed in the sources, esters are known to undergo several types of reactions. These include hydrolysis under acidic or basic conditions, reduction with lithium aluminum hydride, and reaction with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Allyldihydronorisolysergic Acid Methyl Ester, such as its melting point, boiling point, and density, are not provided in the sources I found. Its molecular weight is 310.39, and its molecular formula is C19H22N2O2 .

properties

IUPAC Name

methyl (6aR,9S,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13-,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACRGBGBDYCBKO-YSVLISHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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